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molecular formula C6H14N2O B1345677 2-(Diethylamino)acetamide CAS No. 7409-48-5

2-(Diethylamino)acetamide

Cat. No. B1345677
M. Wt: 130.19 g/mol
InChI Key: PPQDYOBQQWPTIS-UHFFFAOYSA-N
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Patent
US09217002B2

Procedure details

2 g of 2-bromoacetamide (0.015 mol) were slowly added to diethylamine (40 mL, 0.387 mol) and the reaction mixture was heated to reflux for 20 h. After cooling to room temperature, the reaction mixture was filtered and precipitate discarded. The filtrate was concentrated under vacuum to result in slightly yellow solid. This solid was dissolved in chloroform (10 mL) and washed with aqueous saturated solution of Na2CO3 (3×10 mL). Combined organic phases were dried over Na2S04. The filtrate was concentrated under vacuum to result in 1.49 g (79% yield) of light yellow solid, which was azeotropically dried with benzene prior to use in the following reactions. 1H NMR (500 MHz, CDCl3, J=Hz): δ 6.19 (2H, s, br, NH2), 3.01 (2H, s, CH2), 2.56 (4H, q, J 7.2, NEt2), 1.04 (6H, t, J 7.3, NEt2). 13C NMR (125.8 MHz, CDCl3): δ 175.6 (C═O), 57.4 (CH2), 48.6, 12.3 (NEt2). HRMS (ESIMS) m/z for C6H15N2O [M+H]+ calcd 131.1184, found 131.0907.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([NH2:5])=[O:4].[CH2:6]([NH:8][CH2:9][CH3:10])[CH3:7]>C(Cl)(Cl)Cl>[CH2:6]([N:8]([CH2:9][CH3:10])[CH2:2][C:3]([NH2:5])=[O:4])[CH3:7]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCC(=O)N
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to result in slightly yellow solid
WASH
Type
WASH
Details
washed with aqueous saturated solution of Na2CO3 (3×10 mL)
CUSTOM
Type
CUSTOM
Details
Combined organic phases were dried over Na2S04
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to result in 1.49 g (79% yield) of light yellow solid, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was azeotropically dried with benzene

Outcomes

Product
Name
Type
Smiles
C(C)N(CC(=O)N)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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